molecular formula C3H9MoN3O3 B097968 Triamminemolybdenum(0) tricarbonyl CAS No. 18177-91-8

Triamminemolybdenum(0) tricarbonyl

Cat. No. B097968
CAS RN: 18177-91-8
M. Wt: 231.1 g/mol
InChI Key: MXBJZAUTHOSABH-UHFFFAOYSA-N
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Description

Triamminemolybdenum(0) tricarbonyl, or TMT, is a coordination compound of molybdenum(0) with three carbonyl ligands and one triammine ligand. It was first synthesized in the early 20th century, and has since been used in a variety of scientific research applications. TMT has a wide range of biochemical and physiological effects, and is an important tool for laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of Triamminemolybdenum(0) tricarbonyl can be achieved through the reduction of molybdenum hexacarbonyl with ammonia.

Starting Materials
Molybdenum hexacarbonyl, Ammonia

Reaction
Add molybdenum hexacarbonyl to a reaction flask, Introduce ammonia gas into the flask, Heat the mixture to 150-200°C, Maintain the reaction temperature for several hours, Cool the mixture to room temperature, Filter the resulting solid, Wash the solid with diethyl ether, Dry the product under vacuum

Scientific Research Applications

TMT has been used in a variety of scientific research applications. It has been used as a catalyst for a variety of chemical reactions, including the oxidation of alcohols, the reduction of nitro compounds, and the hydrogenation of alkenes. It has also been used in the synthesis of a variety of organic compounds, such as amines, aldehydes, and ketones. Additionally, TMT has been used in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanism Of Action

The mechanism of action of TMT is not fully understood. However, it is believed that the molybdenum atom in TMT acts as an electron donor, while the three carbonyl ligands act as electron acceptors. This enables the molybdenum atom to transfer electrons to other molecules in the reaction, thus facilitating the desired chemical reaction.

Biochemical And Physiological Effects

TMT has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to stimulate the activity of certain enzymes, such as phospholipase A2. Additionally, TMT has been shown to modulate the activity of certain proteins, such as the transcription factor NF-κB, and to modulate the expression of certain genes, such as the gene encoding for the protein FGF-2.

Advantages And Limitations For Lab Experiments

TMT has several advantages for lab experiments. It is relatively inexpensive, and is relatively easy to synthesize. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. However, there are some limitations to using TMT in lab experiments. It is not as effective as some other catalysts, and can be difficult to handle due to its reactivity.

Future Directions

TMT has a wide range of potential future directions. It could be used as a catalyst for the synthesis of more complex organic compounds. It could also be used in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, it could be used in the development of new catalysts for chemical reactions. Finally, it could be used to study the mechanism of action of various enzymes and proteins, and to modulate the expression of various genes.

properties

IUPAC Name

azane;carbon monoxide;molybdenum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CO.Mo.3H3N/c3*1-2;;;;/h;;;;3*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBJZAUTHOSABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].N.N.N.[Mo]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9MoN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584226
Record name Carbon monooxide--molybdenum--ammonia (3/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triamminemolybdenum(0) tricarbonyl

CAS RN

18177-91-8
Record name Carbon monooxide--molybdenum--ammonia (3/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triamminemolybdenum tricarbonyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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